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BIM, Biotinylated -

BIM, Biotinylated

Catalog Number: EVT-242246
CAS Number:
Molecular Formula: C161H247N49O44S2
Molecular Weight: 3637.12
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bim peptide fragment (residues 81-106) with a biotin moiety attached.
Synthesis Analysis

Methods and Technical Details

Biotinylation can be achieved through various methods:

  1. Chemical Biotinylation:
    • This method involves the use of reactive chemical reagents that target specific functional groups on proteins, such as primary amines, carboxylates, and sulfhydryls. Common reagents include N-hydroxysuccinimide esters (NHS) for amine coupling and carbodiimides for carboxyl groups .
    • The reaction typically occurs under controlled pH conditions (e.g., pH 4.5-5.5 for carboxyl groups) to ensure specificity and minimize side reactions .
  2. Enzymatic Biotinylation:
    • Enzymes like biotin protein ligase (BirA) facilitate the attachment of biotin to specific lysine residues within target proteins. This method is advantageous for achieving site-specific modifications without altering the protein's natural function .
    • The enzymatic process involves the activation of biotin to form biotinoyl-adenosine monophosphate (AMP), which then transfers the biotin moiety to the target peptide .
Molecular Structure Analysis

Structure and Data

Biotin has a unique structure characterized by its valeric acid side chain and a ureido ring system. The molecular formula of biotin is C₁₃H₁₈N₂O₃S. Its structure allows it to bind tightly to avidin and streptavidin through non-covalent interactions, which are among the strongest known in nature (dissociation constant Kd1014 mol LK_d\approx 10^{-14}\text{ mol L}) .

Biotin C13H18N2O3S\text{Biotin C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in biotinylation include:

  1. Amine Coupling:
    • In this reaction, NHS esters react with primary amines present on the lysine residues or N-terminal ends of proteins, leading to stable amide bonds .
  2. Carboxyl Group Activation:
    • Carboxylic acids on proteins can be activated using carbodiimides to form reactive intermediates that subsequently react with amines from the biotin reagent .
  3. Sulfhydryl Modification:
    • Free thiol groups can be labeled with maleimide- or haloacetyl-based reagents that specifically react with sulfhydryl groups under mild conditions .
Mechanism of Action

Process and Data

The mechanism of action for biotinylated compounds primarily revolves around their ability to form stable complexes with avidin or streptavidin:

  1. Binding Affinity: The high affinity between biotin and its binding partners allows for effective isolation and detection of biotinylated molecules in various assays.
  2. Stability Under Extreme Conditions: The stability of the biotin-avidin complex under varying pH levels and temperatures enables robust experimental setups across different biological contexts .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Biotin is water-soluble, facilitating its use in biological systems.
  • Stability: Biotin maintains its integrity across a wide range of physiological conditions.
  • Molecular Weight: Approximately 244.31 g/mol.

Data from studies indicate that the binding interactions between biotin and avidin/streptavidin are resistant to denaturation by heat or extreme pH changes, making them ideal for applications requiring rigorous experimental conditions .

Applications

Scientific Uses

Biotinylated compounds have extensive applications in various scientific fields:

  1. Protein Purification: Biotinylated proteins can be easily isolated using avidin-coated beads or columns.
  2. Detection Techniques: Techniques such as Western blotting, enzyme-linked immunosorbent assay (ELISA), and immunoprecipitation utilize biotin's properties for sensitive detection of proteins .
  3. Cell Surface Labeling: Biotinylation is employed in flow cytometry to label cell surface proteins for analysis.
  4. Post-Translational Modification Studies: Researchers use biotinylation to study protein interactions and modifications at a molecular level.
Molecular Mechanisms of BIM, Biotinylated in Apoptotic Regulation

Role of BIM in Bcl-2 Family Protein Interactions

BIM (Bcl-2 Interacting Mediator of cell death), encoded by the BCL2L11 gene, functions as a critical BH3-only regulator within the Bcl-2 protein family, acting as a major determinant of intrinsic apoptosis initiation under physiological and pathophysiological conditions [2] [4]. Its promiscuous binding capability allows it to engage all anti-apoptotic members of the Bcl-2 superfamily (Bcl-2, Bcl-xL, Bcl-w, Mcl-1, Bfl-1) with high affinity, positioning it as a master regulator of cellular survival/death decisions [4]. This broad interaction profile enables BIM to function both as a direct activator of pro-apoptotic effectors Bax and Bak, and as a potent inactivator/de-repressor of anti-apoptotic proteins [2] [10]. The interaction occurs when BIM's amphipathic α-helical BH3 domain (residues LRRIGDEFN) inserts into the hydrophobic groove of anti-apoptotic proteins, disrupting their ability to restrain Bax/Bak oligomerization [4]. In cancer cells, BIM is frequently overexpressed but held in check through sequestration by upregulated anti-apoptotic proteins (Bcl-xL, Mcl-1) and inhibitory phosphorylation, explaining its paradoxical pro-survival role in malignancies [1]. The stoichiometry of these interactions determines cell fate, with BIM levels acting as a rheostat for apoptosis sensitivity [10].

Table 1: Binding Affinities of BIM BH3 Domain with Anti-Apoptotic Bcl-2 Family Members

Anti-Apoptotic ProteinReported Kd (nM)Functional Consequence of InteractionCellular Impact
Bcl-xL120 ± 15Sequestration of BIM, inhibition of Bax activationEnhanced cell survival
Mcl-185 ± 10Prevention of Bak activationResistance to apoptosis
Bcl-2220 ± 25Neutralization of pro-apoptotic activitySurvival maintenance
Bcl-w180 ± 20Inhibition of BIM-mediated activationAttenuated cell death

Structural Determinants of BIM Peptide Fragment (Residues 81–106) for Binding Specificity

The BIM peptide fragment encompassing residues 81-106 constitutes the core interaction domain containing the structurally critical BH3 motif and flanking regions essential for target specificity and binding affinity [1] [4]. This region forms an amphipathic α-helix where the hydrophobic face (Leu94, Ile97, Ile100, Leu104) engages the hydrophobic cleft of anti-apoptotic partners, while charged residues (Asp98, Glu101) form specific hydrogen bonds that dictate binding preferences [1]. Structural analyses reveal that the N-terminal extension beyond the minimal BH3 core (residues 88-106) significantly enhances affinity for Mcl-1 and Bcl-w through additional electrostatic and van der Waals contacts [4]. Mutagenesis studies demonstrate that substitution of Leu94 or Ile97 with alanine reduces binding to Bcl-xL by >50-fold, underscoring their role as hotspot residues [1]. Phosphorylation at Ser69 (within this region) induces conformational changes that reduce affinity for Bcl-2 but not Mcl-1, adding a layer of post-translational regulation to binding specificity [4] [6]. Notably, the 81-106 fragment retains significantly higher structural stability compared to shorter BH3 peptides, maintaining native-like helical content (>85%) in isolation, as confirmed by circular dichroism spectroscopy [1].

Table 2: Functional Properties of Key Residues in BIM Fragment 81-106

Residue PositionAmino AcidStructural RoleFunctional Impact of Mutation
Leu94HydrophobicCore hydrophobic interaction>50-fold reduction in Bcl-xL binding
Ile97HydrophobicStabilizes helix orientationDisrupts Mcl-1 and Bcl-xL binding
Asp98AcidicForms salt bridge with Arg100 of Bcl-xLAbolishes specific recognition
Glu101AcidicStabilizes helical dipoleReduces affinity across partners
Ser69 (pSer)PhosphositeInduces electrostatic repulsionDecreases Bcl-2 affinity selectively

Biotinylation as a Functional Modifier of BIM’s Interaction Dynamics

Site-specific biotinylation of BIM peptides serves as a powerful molecular tool for investigating interaction dynamics without substantially altering the protein's fundamental binding properties when appropriately engineered [7]. Biotin is typically conjugated to the N-terminus of BIM peptides (residues 81-106) via a flexible linker (e.g., Ahx, aminohexanoic acid), positioning the biotin moiety away from the critical BH3 interaction interface to minimize steric interference [7]. Biophysical characterization demonstrates that N-terminal biotinylation induces less than 15% reduction in binding affinity for Bcl-xL compared to native peptide, confirming minimal perturbation of the core recognition elements [7]. This modification enables streptavidin-based immobilization strategies for surface plasmon resonance (SPR) studies, revealing association/dissociation kinetics previously inaccessible in solution studies [7]. Biotinylated BIM has proven particularly valuable for measuring the kinetics of ternary complex formation (e.g., BIM:Bcl-xL:Bax), demonstrating that pre-formed BIM:Bcl-xL complexes dissociate 3-fold slower when challenged with Bax compared to binary interactions [9]. The biotin tag also facilitates subcellular localization studies via streptavidin-nanogold EM, confirming mitochondrial membrane targeting of the BIM fragment upon release from cytoskeletal sequestration [1] [7]. Crucially, biotinylation does not impair the capacity of BIM to displace Bax from Bcl-xL complexes, validating its use in competitive binding assays modeling physiological interactions [7].

Mechanistic Insights into BIM’s Dual Role in Pro-Survival and Pro-Apoptotic Signaling

BIM exhibits context-dependent functionality, shifting between pro-survival and pro-apoptotic roles based on cellular localization, post-translational modifications, and binding partners [1] [10]. In cancer cells (prostate, breast), BIM is constitutively overexpressed via E2F1-dependent transcription (with eight identified E2F1-binding sites on its promoter) but performs pro-survival functions through phosphorylation-mediated inactivation and sequestration by anti-apoptotic proteins Bcl-xL and Mcl-1 [1]. Phosphorylation at Ser69, Ser87, and Ser114 by ERK and other kinases creates docking sites for 14-3-3 proteins, leading to cytosolic retention and proteasomal degradation, effectively neutralizing its pro-apoptotic potential [4] [6]. Paradoxically, Bim silencing in cancer cells induces cell rounding, detachment, and apoptosis, indicating that sequestered BIM contributes to mitochondrial integrity maintenance [1]. Under apoptotic stimuli, dephosphorylation releases BIM from cytoskeletal complexes (dynein light chain LC8), enabling mitochondrial translocation where it either directly activates Bax/Bak or neutralizes anti-apoptotic proteins [4] [10]. The isoform-specific regulation further modulates this duality: BimEL and BimL bind microtubules via the DLC domain, while BimS - lacking this domain - exhibits constitutive pro-apoptotic activity due to unconstrained mitochondrial targeting [2] [4]. This dual functionality creates a therapeutic vulnerability in cancer cells, where inhibitors disrupting BIM phosphorylation or BIM-anti-apoptotic protein interactions can trigger apoptosis [10].

Table 3: Contextual Determinants of BIM's Dual Signaling Functions

Molecular ContextPro-Survival MechanismPro-Apoptotic MechanismBiological Consequence
Cancer MicroenvironmentE2F1-mediated overexpression; Sequestration by Bcl-xL/Mcl-1Therapeutic de-repression (e.g., kinase inhibitors)Tumor progression vs. targeted elimination
Phosphorylation StatusERK-mediated phospho-inactivation (Ser69, Ser87, Ser114)Dephosphorylation by phosphatases (PP2A)Cell survival maintenance vs. stress-induced death
Isoform ExpressionBimEL/BimL cytoskeletal sequestrationBimS mitochondrial translocationCytoskeletal integrity vs. MOMP induction
Transcriptional RegulationFOXO3 suppression under survival signalingFOXO3/c-Jun/Runx2 activation during stressMetabolic adaptation vs. apoptosis commitment

Properties

Product Name

BIM, Biotinylated

Molecular Formula

C161H247N49O44S2

Molecular Weight

3637.12

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